molecular formula C17H18N2O4 B11528736 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide

Cat. No.: B11528736
M. Wt: 314.34 g/mol
InChI Key: MYGYAGJXROPVFA-WOJGMQOQSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-phenoxyacetohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

    Reactants: 2-phenoxyacetohydrazide and 2,3-dimethoxybenzaldehyde.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Purification: The product is typically purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of hydrazone synthesis can be scaled up. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reflux apparatus and crystallization tanks.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their structural and catalytic properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions makes it a candidate for studying metalloenzymes.

Medicine

Medically, hydrazone derivatives, including this compound, are explored for their antimicrobial, antifungal, and anticancer properties. Their ability to interact with biological macromolecules is of particular interest.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It also finds applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-phenoxyacetohydrazide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is unique due to the presence of the 2,3-dimethoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its ability to form stable complexes and may impart specific electronic properties that are beneficial in various applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C17H18N2O4/c1-21-15-10-6-7-13(17(15)22-2)11-18-19-16(20)12-23-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

MYGYAGJXROPVFA-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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